(3-Bromothiophen-2-yl)methanesulfonyl fluoride
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Overview
Description
(3-Bromothiophen-2-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H4BrFO2S2 and a molecular weight of 259.12 g/mol . It belongs to the class of sulfonyl fluorides and is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a methanesulfonyl fluoride group .
Preparation Methods
The synthesis of (3-Bromothiophen-2-yl)methanesulfonyl fluoride typically involves the reaction of 3-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Bromothiophen-2-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Bromothiophen-2-yl)methanesulfonyl fluoride has several scientific research applications:
Biology: It can be used to modify biological molecules, such as proteins, through sulfonylation reactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide bonds with amines, making it useful in the modification of proteins and other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar compounds to (3-Bromothiophen-2-yl)methanesulfonyl fluoride include other sulfonyl fluorides such as:
- (4-Bromophenyl)methanesulfonyl fluoride
- (2-Chlorophenyl)methanesulfonyl fluoride
- (3-Methylthiophen-2-yl)methanesulfonyl fluoride
Compared to these compounds, this compound is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
(3-bromothiophen-2-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNHGQJRDGKPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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